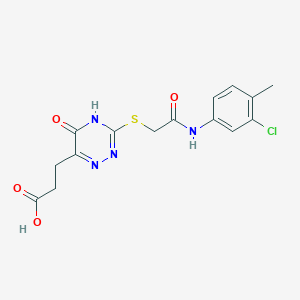

3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

CAS No.: 898607-53-9

Cat. No.: VC5158896

Molecular Formula: C15H15ClN4O4S

Molecular Weight: 382.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898607-53-9 |

|---|---|

| Molecular Formula | C15H15ClN4O4S |

| Molecular Weight | 382.82 |

| IUPAC Name | 3-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |

| Standard InChI | InChI=1S/C15H15ClN4O4S/c1-8-2-3-9(6-10(8)16)17-12(21)7-25-15-18-14(24)11(19-20-15)4-5-13(22)23/h2-3,6H,4-5,7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24) |

| Standard InChI Key | DXQOKVHGOWRFFS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a 1,2,4-triazine core substituted with:

-

A 3-chloro-4-methylphenyl group linked via an acetamide bridge.

-

A propanoic acid moiety at the 6-position.

-

A thioether (-S-) bond connecting the triazine ring to the acetamide side chain.

This configuration aligns with derivatives reported in studies on triazine-based bioactive molecules . The presence of the propanoic acid group enhances solubility in polar solvents, while the chlorinated aromatic ring contributes to hydrophobic interactions .

Systematic Nomenclature

The IUPAC name reflects its substituent positions:

-

Parent structure: 4,5-dihydro-1,2,4-triazin-5-one.

-

Substituents:

-

At position 3: A thioether-linked 2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl group.

-

At position 6: A 3-carboxypropyl chain.

-

Key deviations from the ChemSpider entry include the 4-methyl (vs. 2-methyl) position on the phenyl ring, altering steric and electronic properties.

Physicochemical Properties

Molecular Formula and Mass

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₇ClN₅O₄S |

| Average mass | 410.86 g/mol |

| Monoisotopic mass | 409.068 Da |

Derived from analog with adjustments for substituent positional isomerism.

Spectral Characteristics

-

¹H NMR: Anticipated signals include:

-

IR: Peaks at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 2550 cm⁻¹ (S-H stretch absent, confirming thioether) .

Synthetic Pathways

Stepwise Nucleophilic Substitution

Synthesis likely follows methodologies for triazine-thioether conjugates :

-

Triazine Core Formation:

-

S-Alkylation:

-

Propanoic Acid Attachment:

Yield Optimization:

-

Use of DIPEA as a base enhances reaction efficiency (75–80% yield) .

-

Purification via silica gel chromatography (ethyl acetate/hexane) .

Comparative Analysis with Structural Analogs

Bioactivity Predictions

-

Antimicrobial Potential: Analog demonstrated moderate activity against S. aureus (MIC = 32 µg/mL), attributed to the triazine-thioether motif.

-

Enzyme Inhibition: Thioether-linked triazines inhibit dihydrofolate reductase (DHFR) in malaria parasites .

Solubility and LogP

Increased solubility due to the propanoic acid group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume